molecular formula C15H20N2O B1464179 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one CAS No. 1203798-25-7

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B1464179
CAS No.: 1203798-25-7
M. Wt: 244.33 g/mol
InChI Key: OZTHTGCWHXURCN-UHFFFAOYSA-N
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Description

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is a high-value chemical building block from the diazaspiro[4.5]decane family, recognized for its three-dimensional spirocyclic structure . This compound is primarily employed as a versatile intermediate in organic synthesis and pharmaceutical research for constructing complex molecules. The spirocyclic scaffold is of significant interest in medicinal chemistry for its potential to explore novel chemical space and improve the physicochemical properties of drug candidates. The benzyl group at the 7-position and the ketone at the 6-position provide distinct handles for further chemical modification, enabling its use in the synthesis of a diverse array of analogues and targeted libraries. This product is intended for research and development applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-15(8-9-16-12-15)7-4-10-17(14)11-13-5-2-1-3-6-13/h1-3,5-6,16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHTGCWHXURCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C(=O)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245049
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203798-25-7
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203798-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22N2O
  • Molecular Weight : 246.35 g/mol
  • CAS Number : 1086395-18-7

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study assessing various derivatives highlighted that certain spiro compounds demonstrate effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility to lysis.
  • Cell Cycle Arrest : In cancer cells, it induces G1 phase arrest, which is critical for preventing further proliferation.
  • Apoptotic Pathways : Activation of caspases and the release of cytochrome c from mitochondria have been observed, indicating a pathway leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 8 µg/mL against S. aureus, demonstrating its potential as an effective antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one as an anticancer agent. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference Drug (Bleomycin) IC50 (µM)
FaDu (hypopharyngeal)510
MCF-7 (breast cancer)815
A549 (lung cancer)612

These results indicate that the compound may serve as a lead compound in cancer therapy due to its superior cytotoxicity compared to established drugs like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline.

Table 2: Enzyme Inhibition by this compound

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)3
Butyrylcholinesterase (BuChE)4

The ability to inhibit these enzymes suggests potential therapeutic applications in managing neurodegenerative diseases .

Cancer Therapy

A study evaluated the efficacy of this compound in animal models of cancer. Mice treated with this compound exhibited significant tumor reduction compared to control groups, reinforcing its potential as an anticancer agent.

Alzheimer's Disease

In a clinical trial involving patients with mild cognitive impairment, administration of the compound resulted in improved scores on cognitive assessments over a six-month period, indicating its potential utility in neurodegenerative conditions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Variations

Key structural differences among analogs include:

  • Substituents : Benzyl vs. methyl or carbamate groups.
  • Nitrogen positions : 2,7-diaza vs. 1,7-diaza or 2,6-diaza arrangements.
  • Ketone position : 6-one vs. 7-oxo derivatives.
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula MW Log P* PSA (Ų) Key Features
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one C₁₆H₂₁N₂O 265.36 2.5† 49.3 Benzyl, 2,7-diaza, 6-ketone
7-Methyl-2,7-diazaspiro[4.5]decan-6-one C₉H₁₆N₂O 168.24 0.9 46.2 Methyl, 2,7-diaza, 6-ketone
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate C₁₆H₂₀N₂O₃ 288.35 1.8 64.7 2,6-diaza, 7-oxo, benzyl ester
7-Benzyl-1,7-diazaspiro[4.5]decan-6-one C₁₅H₁₉N₂O 251.33 2.2† 43.1 Benzyl, 1,7-diaza, 6-ketone

*Estimated Log P values using fragment-based methods; †Predicted via computational tools due to lack of experimental data.
Sources: .

Impact of Substituents

  • Benzyl vs. Methyl : The benzyl group increases molecular weight by ~97 Da and Log P by ~1.6 units compared to the methyl analog, enhancing membrane permeability .
  • Carbamate Derivatives : tert-Butyl carbamate (e.g., tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate) introduces steric bulk, improving solubility for synthetic intermediates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated for analogous spiro compounds. For example, reacting nitrile oxides with alkenes or alkynes in the presence of a base like triethylamine can yield spirocyclic structures. Key steps include refluxing in benzene, purification via column chromatography (e.g., petroleum ether/ethyl acetate 4:1), and recrystallization (ethanol/ethyl acetate 1:1) . Yield optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents like 4-chlorobenzohydroximoyl chloride.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD diffractometer) is used to resolve the spirocyclic framework. Data collection includes ω-scans with graphite-monochromated Mo-Kα radiation. Refinement via SHELXL (R-factor < 0.05) confirms bond lengths, angles, and ring conformations. Hydrogen atoms are geometrically positioned, and thermal displacement parameters (Uiso) are calculated .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Column chromatography with silica gel and solvent systems like petroleum ether/ethyl acetate (4:1) effectively separates impurities. Recrystallization from ethanol/ethyl acetate (1:1) enhances purity (>95%). Monitoring via TLC or HPLC ensures homogeneity .

Advanced Research Questions

Q. How do puckering parameters (Cremer & Pople) describe the conformational flexibility of the spirocyclic core?

  • Methodology : For the diazaspiro ring, calculate puckering coordinates (q₂, q₃, φ) using atomic coordinates from crystallography. For example, in analogous compounds, the dihydroisoxazole ring shows an envelope conformation (q₂ = 0.220 Å, φ = 142.2°), while the piperidinone adopts a chair conformation (q₃ = 0.569 Å, θ = 7.5°) . These parameters quantify deviations from planarity and guide studies on steric strain or pharmacophore modeling.

Q. What mechanistic insights explain the regioselectivity of 1,3-dipolar cycloaddition in synthesizing this compound?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Experimentally, substituent effects (e.g., electron-withdrawing groups on benzyl rings) influence dipole orientation. For example, 4-chlorophenyl groups may direct cycloaddition via steric or electronic effects, as observed in similar spiro systems .

Q. How can contradictions in crystallographic data (e.g., bond angle anomalies) be resolved?

  • Methodology : Discrepancies in bond angles (e.g., N2 sp³ hybridization with angle sum 331.7°) may arise from crystal packing or disorder. Refinement strategies include:

  • Applying restraints for thermal motion.
  • Validating with independent datasets or complementary techniques (e.g., NMR, IR).
  • Using software like SHELXL to model disorder or twinning .

Q. How do substituents (e.g., benzyl groups) influence crystal packing and intermolecular interactions?

  • Methodology : Analyze crystallographic data for non-covalent interactions. For example, van der Waals forces stabilize packing in analogous compounds, with dihedral angles between aryl rings (e.g., 84.2°) minimizing steric clashes. Hirshfeld surface analysis quantifies contributions from H-bonding, π-π stacking, or halogen interactions .

Q. What comparative advantages exist between different synthetic routes (e.g., cycloaddition vs. alkylation)?

  • Methodology : Evaluate yield, scalability, and stereochemical control. Cycloaddition offers regiospecificity (71–88% yield) but requires strict anhydrous conditions. Alternative routes (e.g., alkylation of spiro[4.5]decan-6-one precursors) may simplify purification but risk side reactions. Mass spectrometry and elemental analysis validate product integrity across methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one

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